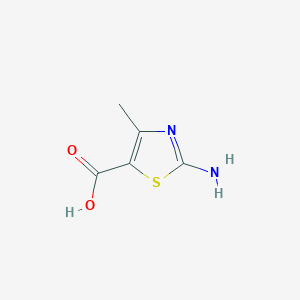

2-Amino-4-methylthiazole-5-carboxylic acid

CAS No.: 67899-00-7

Cat. No.: VC1977088

Molecular Formula: C5H6N2O2S

Molecular Weight: 158.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67899-00-7 |

|---|---|

| Molecular Formula | C5H6N2O2S |

| Molecular Weight | 158.18 g/mol |

| IUPAC Name | 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C5H6N2O2S/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H2,6,7)(H,8,9) |

| Standard InChI Key | QCVFVGONDMKXEE-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)N)C(=O)O |

| Canonical SMILES | CC1=C(SC(=N1)N)C(=O)O |

Introduction

Chemical Properties and Structure

2-Amino-4-methylthiazole-5-carboxylic acid (CAS: 67899-00-7) is characterized by its heterocyclic thiazole ring structure containing both sulfur and nitrogen atoms. The compound has a molecular formula of C5H6N2O2S and a molecular weight of 158.18 g/mol. The presence of multiple functional groups—an amino group, a methyl substituent, and a carboxylic acid moiety—contributes to its chemical reactivity and biological activity profile.

The structural features of 2-Amino-4-methylthiazole-5-carboxylic acid include:

-

A five-membered thiazole ring with sulfur and nitrogen atoms

-

An amino group (-NH2) at the 2-position

-

A methyl group (-CH3) at the 4-position

-

A carboxylic acid group (-COOH) at the 5-position

These functional groups provide multiple sites for potential modifications, allowing for the development of various derivatives with enhanced biological activities.

Physical Properties

Table 1: Physical Properties of 2-Amino-4-methylthiazole-5-carboxylic acid

| Property | Value |

|---|---|

| Molecular Formula | C5H6N2O2S |

| Molecular Weight | 158.18 g/mol |

| Physical Appearance | Colorless solid |

| CAS Number | 67899-00-7 |

| IUPAC Name | 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid |

Synthesis Methods

Several methods have been developed for the synthesis of 2-Amino-4-methylthiazole-5-carboxylic acid, with variations in starting materials, reaction conditions, and yields. The most common synthetic routes are described below.

Hydrolysis of Corresponding Esters

One of the most straightforward methods involves the alkaline hydrolysis of ethyl 2-amino-4-methylthiazole-5-carboxylate:

"An aqueous solution of 1M-sodium hydroxide (50 ml) was added to an ethanol solution (100 ml) of ethyl 2-amino-4-methylthiazole-5-carboxylate (3.0 g) and the mixture was stirred at room temperature for 26 hours. After distilling off the solvent, acetic acid was added thereto under ice cooling (pH=5). Water was added thereto, the resultant mixture was stirred, and the crystal was collected by filtration. The crystal was washed with water, thereby obtaining 2-amino-4-methyl-thiazole-5-carboxylic acid (2.5 g) as a colorless solid."

This method provides a relatively high yield of the target compound and relies on readily available starting materials.

Microwave-Assisted Synthesis

A more contemporary approach involves microwave-assisted synthesis, which offers advantages in terms of reaction time and efficiency:

"Equimolar quantities of Thio urea (0.1mol) and ethyl acetoacetate (0.1mol) were dissolved in presence of N-bromosuccinimide using a pinch of Benzoyl peroxide as catalyst. Few ml of benzene were also added. Also, a porcelain chip was added to avoid bumping. The entire reaction mixture was put inside a 300W microwave oven for 15 min. at 80°C. After the reaction was over, it was kept for cooling on an ice bath and then washed with water and recrystallized."

This approach leads to the formation of ethyl 2-amino-4-methylthiazole-5-carboxylate, which can then be hydrolyzed to obtain the corresponding carboxylic acid.

Synthesis from Alpha-Chloroacetoacetate Derivatives

Another method involves the reaction of alpha-chloroacetoacetate derivatives with thiourea:

"A reaction mixture of alpha-chloroacetoacetanilide (528 g., 2.5 mol), thiourea (190 g., 2.5 ml.) and water (1600 ml.) was stirred and heated at 80-90 until the solid dissolved (about one hour). The hot solution was filtered and the filtrate basified with a solution of concentrated ammonium hydroxide (28 to 30%) (203 ml.) and water (300 ml.)."

While this specific method produces a related carboxanilide derivative, similar approaches can be adapted for the synthesis of 2-Amino-4-methylthiazole-5-carboxylic acid.

Biological Activities

2-Amino-4-methylthiazole-5-carboxylic acid and its derivatives exhibit a wide range of biological activities, making them valuable scaffolds for drug development.

Antimicrobial Properties

Thiazole derivatives, including 2-Amino-4-methylthiazole-5-carboxylic acid and its hydrazide derivatives, have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Thiazole Derivatives Related to 2-Amino-4-methylthiazole-5-carboxylic acid

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Derivative 9 | Staphylococcus aureus | 25 |

| Derivative 10 | Escherichia coli | 50 |

| Derivative 12a | Bacillus subtilis | 12.5 |

Research has shown that the antimicrobial activity of these compounds is influenced by the nature of substituents on the thiazole ring . The presence of an amino group at the 2-position, as in 2-Amino-4-methylthiazole-5-carboxylic acid, appears to be particularly important for activity against certain bacterial strains.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 0.5 | Induction of apoptosis |

| MCF7 (breast cancer) | <1.0 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | <10 | Inhibition of EGFR and HER2 kinases |

The anticancer activity of these compounds is attributed to various mechanisms, including enzyme inhibition and receptor binding. "The mechanism of action for 2-Amino-4-methylthiazole-5-carboxylic acid derivatives involves enzyme inhibition. The compounds can bind to the active sites of enzymes, blocking substrate access and thereby inhibiting their activity. This property is valuable in drug design aimed at targeting specific enzymes involved in disease processes."

Antidiabetic Properties

Recent research has highlighted the potential of thiazole derivatives as antidiabetic agents. A study on 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, a derivative of our target compound, demonstrated significant antidiabetic properties:

"Administration of NDTD for 4 weeks reversed the increased levels of above mentioned parameters to normal. Increased serum TG, TC, LDL-C and VLDL-C levels were significantly lowered, while reduction of serum HDL-C was alleviated after administration of NDTD. In addition, NDTD attenuated oxidative stress markers by increasing levels of GSH, CAT, SOD and lowering the level of MDA."

These findings suggest that 2-Amino-4-methylthiazole-5-carboxylic acid derivatives may have potential applications in the management of diabetes and associated complications.

Derivatives and Related Compounds

Several derivatives and related compounds of 2-Amino-4-methylthiazole-5-carboxylic acid have been synthesized and studied for their biological activities.

Ester Derivatives

Methyl and ethyl esters of 2-Amino-4-methylthiazole-5-carboxylic acid are among the most common derivatives:

These ester derivatives often serve as intermediates in the synthesis of more complex compounds with enhanced biological activities.

Amide Derivatives

Amide derivatives of 2-Amino-4-methylthiazole-5-carboxylic acid exhibit diverse biological activities:

-

2-Amino-4-methylthiazole-5-carboxylic acid benzylamide (CAS: 21709-39-7)

-

2-Amino-4-methyl-thiazole-5-carboxylic acid (1H-indol-3-ylmethylene)-hydrazide (CAS: 385373-24-0)

The hydrazide derivatives, in particular, have shown promising antimicrobial and anticancer activities.

N-Substituted Derivatives

N-substitution at the 2-amino position yields compounds with modified biological profiles:

-

2-Acetylamino-4-methylthiazole-5-carboxylic acid (CAS: 63788-62-5)

Table 4: Comparison of 2-Amino-4-methylthiazole-5-carboxylic acid and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-Amino-4-methylthiazole-5-carboxylic acid | 67899-00-7 | C5H6N2O2S | 158.18 |

| 2-Acetylamino-4-methylthiazole-5-carboxylic acid | 63788-62-5 | C7H8N2O3S | 200.22 |

| Methyl 2-amino-4-methylthiazole-5-carboxylate | 3829-80-9 | C6H8N2O2S | 172.20 |

| 2-Amino-4-methylthiazole-5-carboxylic acid benzylamide | 21709-39-7 | C12H13N3OS | 247.32 |

Applications in Medicinal Chemistry

The versatile biological properties of 2-Amino-4-methylthiazole-5-carboxylic acid and its derivatives have led to their exploration in various areas of medicinal chemistry.

Drug Development

The thiazole scaffold, including 2-Amino-4-methylthiazole-5-carboxylic acid, serves as a valuable building block in the development of novel therapeutic agents. Its derivatives are being investigated for various applications:

-

Anticancer agents targeting specific kinases

-

Anti-inflammatory drugs modulating cellular signaling pathways

-

Antidiabetic agents with protective effects against hyperglycemia

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies on 2-Amino-4-methylthiazole-5-carboxylic acid derivatives have provided valuable insights into the molecular features essential for specific biological activities. These studies guide the rational design of more potent and selective compounds for therapeutic applications.

For example, research on hydrazide derivatives has shown that "the condensation of appropriate aldehydes with thioamides or the use of Gewald reactions, which are versatile for synthesizing thiazoles" can lead to compounds with enhanced antimicrobial activity.

Recent Research and Future Directions

Current Research Trends

Recent research on 2-Amino-4-methylthiazole-5-carboxylic acid and related thiazole compounds has focused on:

-

Development of more efficient synthetic methods, including microwave-assisted synthesis and green chemistry approaches

-

Exploration of novel derivatives with enhanced biological activities and improved pharmacokinetic properties

-

Investigation of mechanisms of action at the molecular level

-

Evaluation of potential applications in areas beyond traditional drug development, such as materials science and chemical biology

Future Research Directions

Future research directions may include:

-

Development of hybrid molecules incorporating the 2-Amino-4-methylthiazole-5-carboxylic acid scaffold with other bioactive moieties

-

Exploration of advanced drug delivery systems for thiazole-based drugs

-

Investigation of the potential of 2-Amino-4-methylthiazole-5-carboxylic acid derivatives in the treatment of emerging infectious diseases and drug-resistant cancers

-

Application of computational methods for the rational design of more potent and selective thiazole derivatives

-

Exploration of the role of thiazole compounds in biological systems, particularly in the context of vitamin B1 metabolism and related pathways

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume